1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(12-16-14-22-18-5-2-1-4-17(16)18)27-10-8-26(9-11-27)19-13-20(24-15-23-19)28-7-3-6-25-28/h1-7,13-15,22H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHNWOOFJNSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a multi-functional molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 376.4 g/mol. The structure features a complex arrangement of heterocycles, including pyrazole, pyrimidine, piperazine, and indole moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(N=C(C=C2)N3C=CC=N3)C(=N)C(=N)C(=C(C=N)N=N)N |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole and pyrimidine rings have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Inhibitors targeting phosphoinositide 3-kinase delta (PI3Kδ), a pathway involved in inflammatory responses, have demonstrated low nanomolar activity . This suggests that the compound may modulate immune responses, potentially offering therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Anticancer Potential
Several studies have highlighted the anticancer potential of similar compounds. For example, derivatives with indole and pyrazole frameworks have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways . The interaction with specific kinases or other cellular targets can lead to reduced tumor growth and metastasis.
The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets:
Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways, affecting processes such as proliferation and survival.
Modulation of Receptors : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Antimicrobial Mechanisms : By disrupting bacterial cell wall synthesis or metabolic functions, the compound exerts its antimicrobial effects.
Study on Antitubercular Activity
A recent study evaluated a series of compounds structurally related to This compound for their antitubercular activity against Mycobacterium tuberculosis. The most active derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating promising potential for further development .
Evaluation of Cytotoxicity
In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is C20H23N7O, with a molecular weight of approximately 377.4 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and an indole derivative, which contribute to its diverse biological activities and potential applications in drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Its structural components allow it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Key Findings:
- Anticancer Activity: Early research indicates that the compound may inhibit enzymes critical for cancer cell proliferation.
- Antimicrobial Potential: Similar compounds have shown promising antimicrobial activity, suggesting that this compound could also be effective against various pathogens.
The biological activity of this compound has been evaluated in several studies. Its interactions with cellular pathways are of significant interest due to its potential therapeutic implications.
Mechanism of Action:
The compound is believed to exert its biological effects by modulating enzyme activity and influencing signaling pathways involved in cell survival and proliferation. This makes it a valuable candidate for drug development targeting various diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the identity and purity of the synthesized compounds.
Case Study: Synthesis and Evaluation
A notable study synthesized derivatives of similar structures and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antibacterial and antifungal properties when compared to standard drugs. This underscores the potential of structurally related compounds in developing new therapeutic agents .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 10.0 | |
| Compound C | Antifungal | 8.0 |
Industrial Applications
Beyond medicinal uses, this compound also shows promise in industrial applications due to its stability and reactivity. It can serve as an intermediate in the synthesis of advanced materials or coatings used in various industries.
Comparison with Similar Compounds
Sulfonylindole Derivatives (e.g., Compound 3a from )
- Structure: 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone.
- Key Differences : Incorporates a sulfonyl group on the indole nitrogen and a methoxyphenyl-substituted piperazine.
- Activity : Exhibits potent 5-HT6 receptor antagonism (IC50 < 50 nM) due to the sulfonyl group enhancing hydrophobic interactions .
- Physicochemical Properties : Higher molecular weight (MW = 655.5 g/mol) and lower solubility in polar solvents compared to the target compound, which lacks the sulfonyl group .
Pyridinylpiperazine Derivatives (e.g., Compound 3f from )
- Structure: 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone.
- Key Differences : Pyridinyl substituent on piperazine and sulfonylindole core.
- Activity : Moderate 5-HT6 affinity (Ki ~ 100 nM) attributed to the pyridinyl group’s basicity, which may enhance blood-brain barrier penetration .
Pyrimidine-Based Analogues
Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine (Compound 3 from )
- Structure : (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine.
- Key Differences: Lacks the piperazine-indole-ethanone chain but shares a pyrazole-pyrimidine core.
Methoxybenzylthio-Pyrimidine Derivatives (e.g., Compound 5c from )
- Structure: 1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone.
- Key Differences : Thioether linkage and halogenated aryl groups on piperazine.
Comparative Analysis Table
Key Research Findings and Implications
Receptor Binding : Piperazine substitution patterns (e.g., pyridinyl vs. pyrimidinyl) significantly influence receptor engagement. The absence of a sulfonyl group in the target compound may reduce off-target effects observed in sulfonylindoles .
Synthetic Accessibility: highlights the use of enaminone intermediates for pyrimidine synthesis, suggesting scalable routes for the target compound’s preparation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with coupling pyrimidine and pyrazole subunits to a piperazine backbone, followed by indole functionalization. For example, chloranil in xylene under reflux (25–30 hours) is a common oxidant for similar heterocyclic systems, with purification via recrystallization from methanol . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Reaction monitoring by TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : 1H and 13C NMR confirm the connectivity of the pyrimidine, pyrazole, piperazine, and indole moieties. Aromatic proton signals in the δ 7–8 ppm range and piperazine methylene protons (δ 2.5–3.5 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
- FTIR : Confirms carbonyl (C=O) and NH (indole) stretches .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., histamine or kinase targets). For instance:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric readouts.
- Cell viability assays : Test against cancer or immortalized cell lines (e.g., MTT assay).
Dose-response curves (IC50/EC50) and positive/negative controls validate activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
SAR strategies include:
- Substituent variation : Modify pyrazole (e.g., nitro, methyl groups) or indole (e.g., halogenation) positions. Compare analogs like 2-(2,4-dinitroimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, where nitro groups enhance electrophilicity .
- Bioisosteric replacement : Replace the pyrimidine ring with triazines or pyridines.
- Pharmacophore mapping : Use computational tools to identify critical binding motifs .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Simulate binding to homology models of receptors (e.g., histamine H1/H4) using software like AutoDock or Schrödinger.
- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations.
- Free energy calculations (MM-GBSA/PBSA) : Quantify binding affinities for SAR refinement .
Q. How should researchers address contradictory data in biological assays?
- Statistical validation : Apply ANOVA or t-tests to replicate experiments.
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
- Meta-analysis : Compare results with structurally related compounds (e.g., piperazine-pyrazole hybrids) to identify trends .
Q. What biophysical techniques validate target engagement?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography : Resolve co-crystal structures to identify key interactions, as demonstrated for pyrazole-pyrimidine derivatives .
Q. How can metabolic stability and toxicity profiles be assessed preclinically?
- Liver microsome assays : Incubate with human or rodent microsomes to measure half-life (t1/2).
- CYP450 inhibition screening : Use fluorogenic substrates for major isoforms (CYP3A4, 2D6).
- Ames test : Evaluate mutagenicity in Salmonella typhimurium strains .
Methodological Notes
- Synthesis : Prioritize regioselective coupling methods (e.g., Buchwald-Hartwig for piperazine-pyrimidine linkages) .
- Data Analysis : Use cheminformatics tools (e.g., GraphPad Prism, MOE) for dose-response modeling and statistical rigor .
- Safety : Follow GHS guidelines for handling reactive intermediates (e.g., nitro-containing derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
